molecular formula C13H15Cl2NO B4603613 N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide

N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide

Cat. No.: B4603613
M. Wt: 272.17 g/mol
InChI Key: COAKOUWDBLRJNK-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide is a chemical compound with the molecular formula C13H15Cl2NO. It is characterized by the presence of a cyclopentyl group attached to an acetamide moiety, which is further substituted with two chlorine atoms on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopentylamine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions. The resulting intermediate is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow synthesis techniques may be employed to enhance reaction efficiency and yield. These methods involve precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

Scientific Research Applications

N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, such as inflammation and infections.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
  • N-cyclopentyl-2-[(2,6-dichlorobenzyl)thio]acetamide

Uniqueness

N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide is unique due to its specific structural features, such as the cyclopentyl group and the dichlorophenyl substitution. These structural elements contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

N-cyclopentyl-2-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c14-11-6-3-7-12(15)10(11)8-13(17)16-9-4-1-2-5-9/h3,6-7,9H,1-2,4-5,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAKOUWDBLRJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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